molecular formula C12H22N2O3S B3958417 N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide

Cat. No.: B3958417
M. Wt: 274.38 g/mol
InChI Key: RPEXTOVIMXFXSX-UHFFFAOYSA-N
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Description

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, a methyl substituent, and an azepane carboxamide moiety. Its distinct structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The ring is then functionalized with a sulfone group and a methyl substituent. The azepane carboxamide moiety is introduced through a series of reactions involving amide bond formation. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve high throughput while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, the compound can modulate their activity, leading to changes in cellular ion flux and signaling pathways. This modulation can have various physiological effects, depending on the specific context and target cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfone-containing molecules and azepane derivatives, such as:

Uniqueness

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carboxamide is unique due to its specific combination of functional groups and its ability to selectively activate GIRK channels. This selectivity and potency make it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-12(6-9-18(16,17)10-12)13-11(15)14-7-4-2-3-5-8-14/h2-10H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXTOVIMXFXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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